Quadazocine

Description

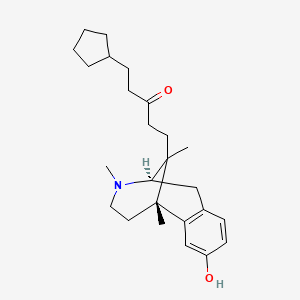

Quadazocine is a synthetic opioid receptor antagonist with a complex stereochemical structure. Its molecular formula is C₂₅H₃₇NO₂, with an average molecular weight of 383.576 g/mol and three defined stereocenters . The IUPAC name is 1-Cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl]-3-pentanone . This compound exhibits competitive antagonism at mu (μ), kappa (κ), and delta (δ) opioid receptors, with binding affinities (pKi) of 10.0 (μ), 9.7 (κ), and 8.9 (δ) in human receptors, indicating strongest activity at μ receptors .

Pharmacologically, this compound has been extensively studied in primate models (e.g., rhesus and squirrel monkeys) to antagonize opioid agonist-induced effects, including analgesia, respiratory depression, and discriminative stimuli . Its clinical relevance lies in its utility for differentiating opioid receptor subtypes in vivo .

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H37NO2 |

|---|---|

Poids moléculaire |

383.6 g/mol |

Nom IUPAC |

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |

InChI |

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |

Clé InChI |

LOYWOYCPSWPKFH-CSIQULDISA-N |

SMILES isomérique |

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

SMILES canonique |

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

Synonymes |

quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de la quadazocine implique plusieurs étapes, commençant par la préparation de la structure de base du benzomorphane. La voie de synthèse comprend généralement :

Cyclisation : Formation du noyau benzomorphane par des réactions de cyclisation.

Modifications de groupes fonctionnels : Introduction des groupes cyclopentyle et hydroxyle par diverses transformations de groupes fonctionnels.

Assemblage final : Couplage de la partie pentanone pour compléter la synthèse.

Analyse Des Réactions Chimiques

La quadazocine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier aux groupes hydroxyle et cyclopentyle, peuvent conduire à la formation d'analogues ayant différentes affinités pour les récepteurs.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

4. Applications de la Recherche Scientifique

La this compound est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Étude des relations structure-activité des antagonistes des opioïdes.

Biologie : Étude du rôle des récepteurs aux opioïdes dans divers processus physiologiques.

Médecine : Exploration des applications thérapeutiques potentielles pour la dépendance aux opioïdes et le traitement du surdosage.

Industrie : Développement de nouveaux antagonistes des opioïdes avec des profils d'efficacité et de sécurité améliorés

5. Mécanisme d'Action

La this compound exerce ses effets en se liant aux récepteurs aux opioïdes et en bloquant leur activation par des agonistes endogènes ou exogènes. Cette action antagoniste empêche les effets typiques de l'activation des récepteurs aux opioïdes, tels que l'analgésie et l'euphorie. Les cibles moléculaires de la this compound comprennent les récepteurs aux opioïdes μ, κ et δ, avec une préférence significative pour le récepteur μ et le sous-type κ2. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la signalisation des récepteurs couplés aux protéines G, conduisant à une réduction des niveaux intracellulaires de cAMP et à une diminution de l'excitabilité neuronale .

Applications De Recherche Scientifique

Quadazocine is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the structure-activity relationships of opioid antagonists.

Biology: Investigating the role of opioid receptors in various physiological processes.

Medicine: Exploring potential therapeutic applications for opioid addiction and overdose treatment.

Industry: Developing new opioid antagonists with improved efficacy and safety profiles

Mécanisme D'action

Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype. The pathways involved in its mechanism of action include inhibition of G-protein coupled receptor signaling, leading to reduced intracellular cAMP levels and decreased neuronal excitability .

Comparaison Avec Des Composés Similaires

Receptor Selectivity Profiles

This compound’s antagonism potency (quantified via pA₂ values ) varies significantly across receptor subtypes and agonists (Table 1):

Key Findings :

Functional Antagonism in Behavioral Models

- Analgesia Antagonism : this compound dose-dependently reverses κ agonist-induced analgesia (e.g., U50,488, ethylketocyclazocine) but requires higher doses compared to μ antagonism .

- Discriminative Stimulus Effects : this compound’s pA₂ values differ between μ- and κ-mediated stimuli. For codeine (μ agonist), pA₂ = 7.8; for ethylketazocine (κ agonist), pA₂ = 5.7 .

- Rate-Decreasing Effects : In food-reinforcement models, this compound antagonizes μ agonists (e.g., fentanyl) at lower doses (0.1–10 mg/kg) than κ agonists (U69,593) .

Comparison with Other Antagonists

- Naltrexone : Exhibits higher affinity for κ₁ receptors (pA₂ = 7.6 for U69,593) compared to this compound (pA₂ = 6.5), but less μ selectivity .

- Beta-Funaltrexamine (β-FNA) : A μ-selective irreversible antagonist, β-FNA lacks this compound’s κ/δ activity, making this compound superior for studying κ-mediated effects .

- Naloxone : While both are μ-preferring, this compound’s broader receptor coverage (κ/δ) allows differentiation of mixed opioid effects in vivo .

Structural and Mechanistic Insights

This compound’s 6,7-benzomorphan scaffold (common in κ agonists like bremazocine) is modified with a cyclopentyl group, enhancing μ receptor affinity . Unlike arylacetamide κ agonists (e.g., U50,488), this compound’s stereochemistry and bulky substituents prevent full κ agonism, favoring antagonism .

Research Implications

This compound remains a critical tool for:

Receptor Subtype Differentiation : Its pA₂ disparities confirm μ/κ receptor multiplicity in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.